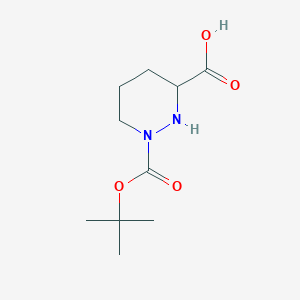
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid is a chiral compound that has gained attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a hexahydropyridazine ring, which is a saturated six-membered ring containing two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
準備方法
The synthesis of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid typically involves the following steps:
-
Formation of the Hexahydropyridazine Ring: : The hexahydropyridazine ring can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires specific reaction conditions such as the use of a base or acid catalyst and controlled temperature.
-
Introduction of the Boc Group: : The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.
-
Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, which may involve the use of carbon dioxide or other carboxylating agents.
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
化学反応の分析
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products of oxidation depend on the specific conditions and reagents used.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
-
Substitution: : The compound can undergo substitution reactions, particularly at the nitrogen atoms of the hexahydropyridazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
-
Deprotection: : The Boc group can be removed through deprotection reactions using acids such as trifluoroacetic acid or hydrochloric acid.
科学的研究の応用
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid has several scientific research applications, including:
-
Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
-
Biology: : In biological research, the compound can be used to study the effects of hexahydropyridazine derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
-
Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
-
Industry: : In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The hexahydropyridazine ring and Boc group can influence the compound’s binding affinity and specificity for these targets. The pathways involved in its mechanism of action can vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
(S)-1-(tert-Butoxycarbonyl)hexahydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
-
Hexahydropyridazine-3-carboxylic acid: : This compound lacks the Boc group, which can affect its reactivity and applications.
-
(S)-1-(tert-Butoxycarbonyl)piperazine-3-carboxylic acid:
-
(S)-1-(tert-Butoxycarbonyl)hexahydro-1H-pyridazine-3-carboxylic acid: : This compound has a similar structure but may differ in stereochemistry or specific functional groups.
特性
分子式 |
C10H18N2O4 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
1-[(2-methylpropan-2-yl)oxycarbonyl]diazinane-3-carboxylic acid |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11-12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) |
InChIキー |
LVMKLJNPZFPBBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octahydropyrrolo[1,2-a]pyrazin-7-ol oxalate](/img/structure/B12281840.png)
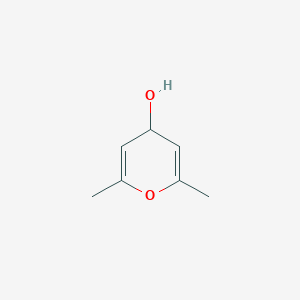

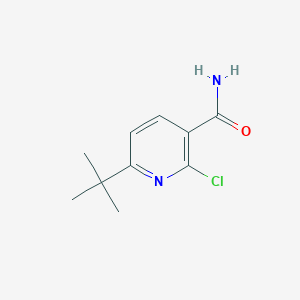

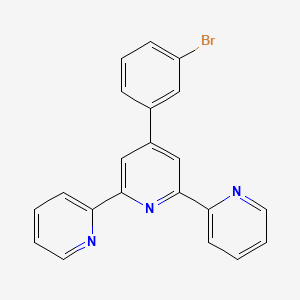
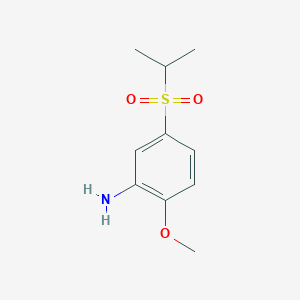
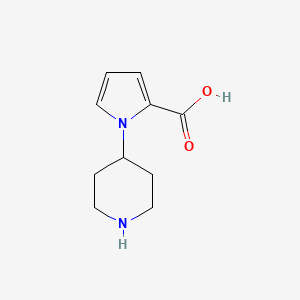

![Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate](/img/structure/B12281895.png)
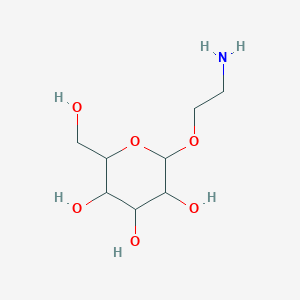
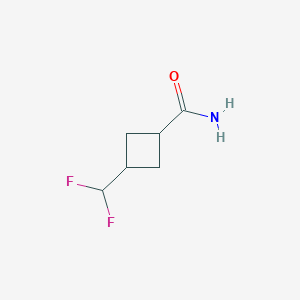
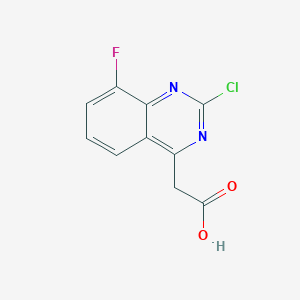
![(S)-2-(3-methoxyphenyl)-4-(piperidin-3-ylamino)thieno[3,2-c]pyridine-7-carboxamide](/img/structure/B12281920.png)
